molecular formula C10H9ClN2O2 B1443213 methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1251924-26-1

methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1443213
CAS No.: 1251924-26-1
M. Wt: 224.64 g/mol
InChI Key: FOLIYRRJJRJIPK-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyrrolopyridine core structure, which is a fused ring system consisting of a pyrrole ring and a pyridine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 5-chloro-1H-pyrrolo[3,2-b]pyridine and methyl chloroformate.

  • Reaction Conditions: The reaction involves the chlorination of the pyrrolopyridine core followed by esterification. The chlorination step is usually carried out using a chlorinating agent like thionyl chloride (SOCl₂) under controlled temperature conditions. The esterification step involves the reaction of the chlorinated intermediate with methyl chloroformate in the presence of a base such as triethylamine (Et₃N) at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Substitution reactions involve the replacement of the chlorine atom on the pyrrolopyridine core with other functional groups. Common reagents for substitution reactions include nucleophiles like sodium azide (NaN₃) or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, aqueous conditions.

  • Reduction: LiAlH₄, H₂, Pd/C catalyst.

  • Substitution: NaN₃, alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Azides, alkylated derivatives.

Properties

IUPAC Name

methyl 5-chloro-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-13-7-3-4-9(11)12-6(7)5-8(13)10(14)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLIYRRJJRJIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)OC)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-26-1
Record name methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Scientific Research Applications

Drug Discovery

Methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has garnered attention in the pharmaceutical industry due to its structural characteristics that may contribute to the development of novel therapeutic agents. Its unique pyrrole and pyridine moieties make it a valuable scaffold for designing compounds with specific biological activities.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications on the pyrrolo[3,2-b]pyridine framework can enhance activity against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

Synthesis of Biologically Active Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules with potential biological activity. Its reactivity allows for various functional group transformations.

Table 1: Synthetic Pathways Utilizing this compound

Reaction TypeDescriptionReference
AlkylationIntroduction of alkyl groups to enhance lipophilicity
AcylationFormation of acyl derivatives for increased activity
Coupling ReactionsUsed in cross-coupling reactions to form complex structures

Agrochemical Applications

The compound's structural features also suggest potential use in agrochemicals. Research into similar pyrrolopyridine derivatives has indicated effectiveness as herbicides and fungicides, providing a pathway for developing environmentally friendly agricultural products.

Mechanism of Action

The mechanism by which methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor or activator of certain molecular targets, such as enzymes or receptors. The exact molecular pathways involved would vary based on the biological context and the specific interactions with cellular components.

Comparison with Similar Compounds

  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Uniqueness: Methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyrrolopyridine core, which influences its reactivity and potential applications. The presence of the methyl group at the 1-position and the chloro group at the 5-position provides distinct chemical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1251924-26-1) is a chemical compound that has garnered interest for its potential biological activities. This article synthesizes available research findings on its biological activity, including structure, synthesis, and pharmacological properties.

Structural Overview

The compound has the following structural and molecular characteristics:

  • Molecular Formula : C10_{10}H9_9ClN2_2O2_2
  • Molecular Weight : 224.64 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CN1C2=C(C=C1C(=O)OC)N=C(C=C2)Cl

Antiparasitic Activity

Research has indicated that compounds with similar pyrrolo[3,2-b]pyridine structures exhibit significant antiparasitic activity. For instance, derivatives of pyrrolo compounds have been shown to possess potent effects against various parasites, with effective concentrations (EC50_{50}) as low as 0.010 μM in some cases . However, specific data on the antiparasitic efficacy of this compound is limited.

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. Although specific studies on this compound are scarce, related compounds have demonstrated anti-inflammatory properties and effects on cell viability using assays such as MTT .

The following table summarizes findings from related studies that may provide insights into the potential biological activities of this compound:

CompoundActivityEC50_{50} (μM)Notes
Pyrrolo derivative AAntiparasitic0.010High potency
Pyrrolo derivative BAnti-inflammatory-Dose-dependent inhibition
Pyrrolo derivative CCytotoxicity in cancer cells-Viability reduction observed

Synthesis and Derivative Studies

The synthesis of this compound follows established protocols for pyrrole derivatives. The incorporation of various substituents can significantly affect the biological properties of these compounds. For example, modifications to the nitrogen positions and the introduction of polar functionalities have been shown to enhance solubility and metabolic stability while maintaining or improving biological activity .

Case Studies

One notable study examined a series of pyrrolopyridine derivatives for their ability to inhibit certain enzymes implicated in parasitic infections. The results indicated that modifications to the core structure could lead to significant enhancements in efficacy against target pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.